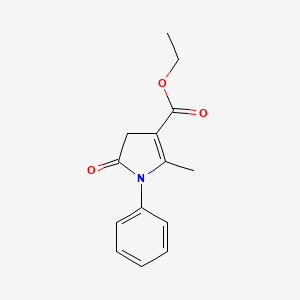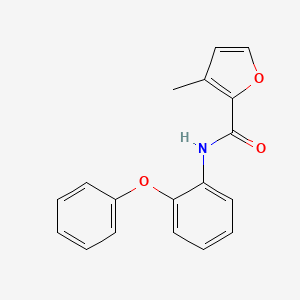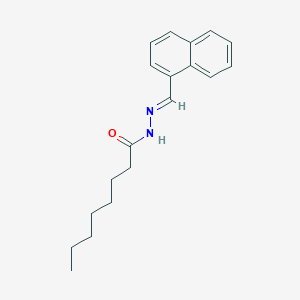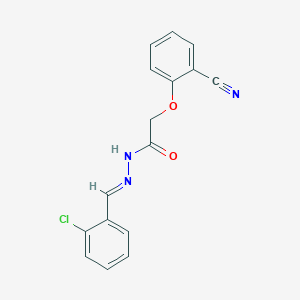![molecular formula C14H11N5O3 B5602077 4-[5-(2-aminophenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5602077.png)
4-[5-(2-aminophenoxy)-1H-tetrazol-1-yl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related tetrazole compounds involves a variety of chemical reactions, often starting from simple precursors. For instance, a novel synthesis approach for creating highly substituted tetrazole derivatives involves starting from p-aminobenzonitrile, proceeding through a series of steps including protection, tetrazole formation, hydrolysis, chlorination, and amination, resulting in good yields of the desired products (Rao, Gopal Rao, & Prasanna, 2014). Another study demonstrates the regioselective synthesis of benzimidazole, benzoxazole, and benzothiazole derivatives starting from 2,4-dihydroxy benzoic acid, showcasing the diverse synthetic routes possible for such compounds (Patil et al., 2013).
Molecular Structure Analysis
The molecular structure of tetrazole-based compounds is often characterized by X-ray crystallography, demonstrating various spatial arrangements and bonding patterns. For example, the molecular structure of a related compound showed an essentially planar configuration with specific angles and hydrogen bonding patterns contributing to its stability (Kosma, Selzer, & Mereiter, 2012).
Chemical Reactions and Properties
The reactivity of such compounds often involves acid-base dissociation and tautomerism, dependent on the solvent composition and pH. Spectroscopic techniques like NMR, UV-VIS, and IR are utilized to elucidate these properties, as seen in azo-benzoic acids (Baul, Das, Chandra, Mitra, & Pyke, 2009).
Wissenschaftliche Forschungsanwendungen
Biological Activities and Applications
Benzoic acid derivatives exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. These compounds are explored for their therapeutic potential in treating various diseases, such as diabetes, cardiovascular diseases, and cancer. For instance, syringic acid, a derivative of benzoic acid, has shown promising results in preclinical studies for its anti-diabetic, anti-inflammatory, and anticancer activities (Srinivasulu et al., 2018).
Environmental and Industrial Significance
Benzoic acid derivatives also play a significant role in environmental science, particularly in the degradation of persistent organic pollutants and as components in green chemistry applications. For example, advanced oxidation processes (AOPs) have been utilized to degrade acetaminophen, a common pharmaceutical contaminant, into less harmful by-products, demonstrating the environmental applications of benzoic acid derivatives (Qutob et al., 2022).
Eigenschaften
IUPAC Name |
4-[5-(2-aminophenoxy)tetrazol-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3/c15-11-3-1-2-4-12(11)22-14-16-17-18-19(14)10-7-5-9(6-8-10)13(20)21/h1-8H,15H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIDFZKCDWAZDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=NN=NN2C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(dimethylamino)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B5602005.png)
![2-[(3,4-dimethoxyphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5602011.png)
![methyl 4-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5602015.png)
![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine](/img/structure/B5602030.png)
![2,6-difluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5602033.png)
![5-fluoro-2-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-benzimidazole](/img/structure/B5602038.png)

![(4-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5602046.png)
![2-chloro-N-{[(4-ethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5602061.png)



![6-{[4-(2-thienylmethyl)-1,4-diazepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5602089.png)
